molecular formula C14H14Cl2N4 B6445571 2-[4-(3,4-dichlorophenyl)piperazin-1-yl]pyrazine CAS No. 2548994-68-7

2-[4-(3,4-dichlorophenyl)piperazin-1-yl]pyrazine

Cat. No.: B6445571
CAS No.: 2548994-68-7
M. Wt: 309.2 g/mol
InChI Key: HZSZMENFZKVHTF-UHFFFAOYSA-N
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Description

2-[4-(3,4-dichlorophenyl)piperazin-1-yl]pyrazine is a chemical compound that belongs to the class of piperazine derivatives Piperazine derivatives are known for their wide range of biological and pharmaceutical activities

Biochemical Analysis

Biochemical Properties

2-[4-(3,4-dichlorophenyl)piperazin-1-yl]pyrazine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to interact with certain neurotransmitter receptors, such as serotonin and dopamine receptors, which are crucial for signal transduction in the nervous system . The nature of these interactions often involves binding to the active sites of these receptors, thereby modulating their activity and influencing downstream signaling pathways.

Cellular Effects

The effects of this compound on cellular processes are diverse and depend on the cell type and context. In neuronal cells, this compound can influence cell signaling pathways, gene expression, and cellular metabolism by modulating neurotransmitter receptor activity . For example, it may enhance or inhibit the release of neurotransmitters, thereby affecting synaptic transmission and neuronal communication. Additionally, this compound can impact the expression of genes involved in neurotransmitter synthesis and degradation, further influencing cellular function.

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. This compound can act as an agonist or antagonist at neurotransmitter receptors, depending on the receptor subtype and the cellular context . By binding to these receptors, it can either activate or inhibit their signaling pathways, leading to changes in cellular responses. Additionally, this compound may influence enzyme activity by acting as an inhibitor or activator, thereby modulating biochemical reactions and metabolic pathways.

Temporal Effects in Laboratory Settings

The effects of this compound can change over time in laboratory settings. This compound’s stability and degradation are important factors that influence its long-term effects on cellular function. In vitro studies have shown that this compound remains stable under certain conditions, but it may degrade over time, leading to a decrease in its efficacy . Long-term exposure to this compound can result in adaptive changes in cellular responses, such as receptor desensitization or upregulation, which can alter its overall impact on cellular function.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound may exhibit therapeutic effects by modulating neurotransmitter receptor activity and improving cellular function . At high doses, it can cause toxic or adverse effects, such as receptor overstimulation or inhibition, leading to cellular dysfunction and potential toxicity. Threshold effects have been observed, where a specific dosage range is required to achieve the desired therapeutic effects without causing adverse reactions.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that influence its metabolism and clearance from the body . This compound can undergo biotransformation through enzymatic reactions, leading to the formation of metabolites that may have different biological activities. The metabolic flux and levels of metabolites can be affected by factors such as enzyme expression and activity, which can influence the overall pharmacokinetics and pharmacodynamics of this compound.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are critical for its biological activity . This compound can be transported across cell membranes through specific transporters or passive diffusion, influencing its localization and accumulation in different cellular compartments. Binding proteins may also play a role in its distribution, affecting its availability and activity at target sites. The localization of this compound within cells can impact its interactions with biomolecules and its overall efficacy.

Subcellular Localization

The subcellular localization of this compound is important for its activity and function . This compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications. For example, it may localize to the plasma membrane to interact with neurotransmitter receptors or to the cytoplasm to modulate enzyme activity. The subcellular distribution of this compound can influence its interactions with biomolecules and its overall impact on cellular function.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-(3,4-dichlorophenyl)piperazin-1-yl]pyrazine typically involves the reaction of 3,4-dichlorophenylpiperazine with pyrazine. One common method includes the cyclization of 1,2-diamine derivatives with sulfonium salts. The reaction between (S,S)-N,N’-bisnosyl diamine and diphenylvinylsulfonium triflate in the presence of a base such as DBU leads to the formation of protected piperazines, which can then be deprotected to yield the desired compound .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions as described above. The process would be optimized for yield and purity, and may include additional steps such as recrystallization and purification to ensure the quality of the final product.

Chemical Reactions Analysis

Types of Reactions

2-[4-(3,4-dichlorophenyl)piperazin-1-yl]pyrazine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine ring.

Common Reagents and Conditions

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may yield amines or alcohols.

Scientific Research Applications

2-[4-(3,4-dichlorophenyl)piperazin-1-yl]pyrazine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly for its activity on central nervous system receptors.

    Industry: Utilized in the development of new materials with specific properties.

Comparison with Similar Compounds

Similar Compounds

    1,4-bis(4-(2,3-dichlorophenyl)piperazin-1-yl)butane: Another piperazine derivative with similar biological activities.

    Aripiprazole: A well-known antipsychotic drug that contains a piperazine moiety.

    Quetiapine: Another antipsychotic drug with a piperazine structure.

Uniqueness

2-[4-(3,4-dichlorophenyl)piperazin-1-yl]pyrazine is unique due to its specific substitution pattern on the piperazine ring and the presence of the pyrazine moiety. This unique structure may confer distinct biological activities and chemical properties compared to other similar compounds.

Properties

IUPAC Name

2-[4-(3,4-dichlorophenyl)piperazin-1-yl]pyrazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14Cl2N4/c15-12-2-1-11(9-13(12)16)19-5-7-20(8-6-19)14-10-17-3-4-18-14/h1-4,9-10H,5-8H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HZSZMENFZKVHTF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC(=C(C=C2)Cl)Cl)C3=NC=CN=C3
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14Cl2N4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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